REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[C:5]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:9])[CH2:6][CH2:7][CH3:8].[N+]([O-])(O)=O.S(=O)(=O)(O)O>S(=O)(=O)(O)O>[N+:1]([C:12]1[CH:11]=[C:10]([C:5](=[O:9])[CH2:6][CH2:7][CH3:8])[CH:15]=[CH:14][CH:13]=1)([O-:4])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
59.2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].S(O)(O)(=O)=O
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
with shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −5° C.
|
Type
|
CUSTOM
|
Details
|
(+/−5° C.)
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice (1.5 1)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (200 ml
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
aqueous saturated sodium hydrogen carbonate solution and dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
before concentrating in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude yellow oil crystallised after 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
was then purified by chromatography on silica gel (1 kg)
|
Type
|
WASH
|
Details
|
eluting with hexane:diethyl ether (9:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |